molecular formula C20H20FN3O4 B2919927 2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421506-18-4

2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

Cat. No.: B2919927
CAS No.: 1421506-18-4
M. Wt: 385.395
InChI Key: NGJGCCIKQVQEJF-UHFFFAOYSA-N
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Description

2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate is a chemical research reagent designed for investigative applications, particularly in the field of neuroscience and pharmacology. This compound features a 1H-benzo[d]imidazole core, a privileged scaffold recognized for its significant presence in bioactive molecules and its favorable drug-like properties . The structural motif of 2-phenyl-1H-benzo[d]imidazole is considered a metabolically robust bioisostere of imidazo[1,2-a]pyridine templates, which are known to target neurotransmitter receptors . This suggests its potential utility in developing research tools with improved metabolic stability for long-term studies. The primary research value of this class of compounds lies in its potential as a modulator of ion channels. Benzimidazole derivatives have been identified as inhibitors of sodium channels, which are critical targets for investigating pain pathways and neurological disorders . Furthermore, structural analogues, specifically 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, have been reported to act as positive allosteric modulators (PAMs) of the α1β2γ2GABA-A receptor, a major subtype of the GABA-gated ion channel in the central nervous system . Interaction with the benzodiazepine site at the α1/γ2 interface can potentiate GABAergic neurotransmission, making such compounds valuable for probing concepts related to basal ganglia function and associated neurological conditions in research models . The specific structural features of this reagent—including the 2-fluorobenzyl group and the methyl substitution on the benzoimidazole core—are provided to enable researchers to explore structure-activity relationships (SAR) and refine the properties of their candidate molecules. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3.C2H2O4/c1-12-6-7-16-17(8-12)21-18(20-16)14-10-22(11-14)9-13-4-2-3-5-15(13)19;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3,(H,20,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJGCCIKQVQEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC=CC=C4F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate (CAS No. 1421506-18-4) is a synthetic molecule that belongs to the class of benzoimidazole derivatives. This compound has gained attention for its potential therapeutic applications, particularly in neurological disorders and as a positive allosteric modulator of GABA-A receptors. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H20FN3O4
  • Molecular Weight : 385.4 g/mol
  • Structure : The compound contains an azetidine ring, a benzo[d]imidazole moiety, and a fluorobenzyl substituent, which contribute to its biological activity.

The primary mechanism of action for this compound is believed to involve modulation of neurotransmitter systems, particularly the GABA-A receptor. The GABA-A receptor is crucial in mediating inhibitory neurotransmission in the central nervous system (CNS). Positive allosteric modulators of this receptor can enhance its response to GABA, potentially leading to anxiolytic and anticonvulsant effects.

1. GABA-A Receptor Modulation

Research has shown that compounds similar to this compound can act as positive allosteric modulators at the GABA-A receptor. This interaction enhances the efficacy of GABA, promoting increased chloride ion influx and neuronal hyperpolarization, which may alleviate symptoms associated with anxiety and seizures .

2. Neuroprotective Effects

Studies indicate that benzoimidazole derivatives exhibit neuroprotective properties against oxidative stress-induced neuronal damage. The compound's structure may confer stability against metabolic degradation while enhancing its ability to cross the blood-brain barrier .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Positive Allosteric ModulationEnhances GABA-A receptor activity, leading to anxiolytic effects
NeuroprotectionProtects against oxidative stress in neuronal cells
Anticonvulsant PotentialReduces seizure activity in animal models

Case Study: Neuroprotective Effects

A study evaluated the protective effects of various benzoimidazole derivatives on neuronal cells subjected to oxidative stress. The results demonstrated that these compounds significantly reduced cell death and oxidative damage markers, suggesting their potential utility in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of the target compound with structurally related 1H-benzo[d]imidazole derivatives:

Compound Name Substituents Melting Point (°C) Yield (%) Key Features
2-(1-(2-Fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate (Target) 5-methyl, 2-(azetidin-3-yl with 2-fluorobenzyl), oxalate salt Not reported Not reported Oxalate salt for solubility; fluorinated benzyl enhances stability
2-(1-Benzyl-5-(p-tolyl)-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole () 5-methyl, 2-indolyl with benzyl and p-tolyl >320 83 High thermal stability; bulky aryl substituents
2-(1-Benzyl-5-(4-methoxyphenyl)-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole () 5-methyl, 2-indolyl with benzyl and 4-methoxyphenyl 303.2–303.6 85 Methoxy group increases polarity
2-(1H-indol-3-ylthio)-5-(difluoromethoxy)-1H-benzo[d]imidazole () 5-difluoromethoxy, 2-indolylthio 209–211 88 Thioether linkage; difluoromethoxy enhances bioavailability

Key Observations :

  • Thermal Stability : Bulky substituents (e.g., indolyl groups in ) correlate with higher melting points (>300°C), suggesting strong intermolecular interactions .
  • Halogenation Effects: Fluorinated groups (e.g., 2-fluorobenzyl in the target, difluoromethoxy in ) improve metabolic resistance compared to non-halogenated analogs .
Antimicrobial Activity ():
  • 7-Bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) : MIC values of 3.9 µg/mL against MRSA, attributed to halogen atoms enhancing membrane penetration .
  • Target Compound : While antimicrobial data are unavailable, the 2-fluorobenzyl group may mimic halogenated analogs' bioactivity by interacting with hydrophobic enzyme pockets.
Antiviral Potential ():
  • Heterocyclic Substitutions : Benzimidazoles with five-membered heterocycles (e.g., pyrrole in L1–L3) show in silico anti-SARS-CoV-2 activity. The target’s azetidine ring, a four-membered heterocycle, may offer unique steric interactions for viral protease inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and cyclization. For example, the 2-fluorobenzyl group can be introduced via alkylation of azetidine intermediates under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C). Purification by column chromatography (hexane/ethyl acetate gradients) and recrystallization improves purity. Catalysts like nano-SiO2_2 enhance reaction efficiency by facilitating benzimidazole ring formation at lower temperatures (80–100°C) with yields >85% . Reaction optimization should include monitoring by TLC and adjusting stoichiometry of coupling reagents (e.g., EDCI/HOBt) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what are critical spectral markers?

  • Methodological Answer :

  • 1^1H/13^13C NMR : Key markers include the azetidine NH proton (δ 3.2–3.5 ppm, broad singlet) and aromatic protons from the 2-fluorobenzyl group (δ 7.1–7.4 ppm, coupling patterns confirm substitution). The benzoimidazole C2 carbon appears at δ 145–150 ppm .
  • HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • IR : Stretching vibrations for C-F (1100–1200 cm1^{-1}) and oxalate counterion (C=O at 1700–1750 cm1^{-1}) validate functional groups .

Q. What initial biological screening approaches are recommended for assessing pharmacological potential?

  • Methodological Answer : Prioritize in vitro assays for target engagement:

  • Enzyme inhibition : Screen against topoisomerases using plasmid relaxation assays (IC50_{50} determination via gel electrophoresis) .
  • Antimicrobial activity : Use microdilution assays against S. aureus and S. typhi (MIC values <50 µg/mL indicate potency) .
  • Cytotoxicity : Employ MTT assays on HEK-293 or cancer cell lines to evaluate selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling results?

  • Methodological Answer : Discrepancies often arise from protonation states or solvent inclusion in crystals. Use SHELX for refining X-ray data (hydrogen atom placement, thermal parameters) and compare with DFT-optimized geometries (B3LYP/6-31G* basis set). If bond lengths differ >0.05 Å, re-examine crystal packing effects or consider alternative tautomeric forms . Validate with variable-temperature NMR to detect dynamic processes .

Q. What strategies analyze tautomeric mixtures in benzimidazole derivatives, and how do they impact biological activity?

  • Methodological Answer : Tautomerism (e.g., 5- vs. 6-substituted isomers) is detectable via:

  • VT-NMR : Monitor chemical shift changes (e.g., NH protons) between 25–100°C to identify equilibrium states .
  • X-ray crystallography : Resolve tautomeric ratios in solid-state structures .
    Biological implications: Separate isomers via preparative HPLC and test individually. For example, 5-methyl tautomers may exhibit stronger enzyme binding due to steric alignment with hydrophobic pockets .

Q. How does the 2-fluorobenzyl substituent influence binding affinity in enzyme inhibition studies?

  • Methodological Answer : The substituent enhances lipophilicity and π-π stacking with aromatic residues (e.g., Tyr in topoisomerase active sites). Conduct SAR studies by synthesizing analogs lacking fluorine or substituting with Cl/CH3_3. Docking simulations (AutoDock Vina) show fluorinated derivatives improve binding energy (ΔG ≤ -8.5 kcal/mol) compared to non-fluorinated analogs (ΔG ≥ -7.0 kcal/mol) . Validate with isothermal titration calorimetry (ITC) to quantify ΔH and ΔS contributions .

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